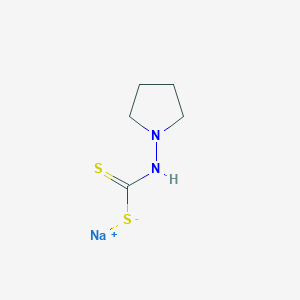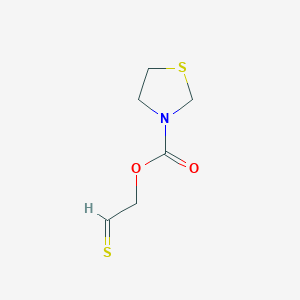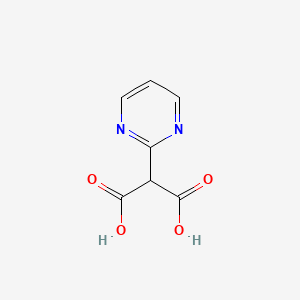
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H11NO This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone, which is a key intermediate.
Formation of Intermediate: The 1-tetralone undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride.
Cyclization and Oxidation: The intermediate product is then cyclized and oxidized to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the naphthalene ring system can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with desired properties.
類似化合物との比較
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison:
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group, making it more acidic and reactive in different types of chemical reactions.
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: The presence of a hydroxyl group adds additional reactivity and potential for hydrogen bonding.
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: The amino and fluoro substituents introduce unique electronic and steric effects, influencing the compound’s reactivity and potential applications.
This detailed article provides a comprehensive overview of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
72605-01-7 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-4,10H,5-7H2 |
InChIキー |
PAANBDAGTCQLRZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)





![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)
